molecular formula C19H19N5O2S B3954420 2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

Cat. No.: B3954420
M. Wt: 381.5 g/mol
InChI Key: JUAVJLPMOMURDT-UHFFFAOYSA-N
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Description

2-[[5-(3-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an acetamidophenyl group, and a phenylacetamide moiety

Properties

IUPAC Name

2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13(25)20-16-10-6-7-14(11-16)18-22-23-19(24(18)2)27-12-17(26)21-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAVJLPMOMURDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Introduction of the Acetamidophenyl Group: The acetamidophenyl group is introduced through a nucleophilic substitution reaction, where an acetamidophenyl halide reacts with the triazole intermediate.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the phenylacetamide group to the triazole-acetamidophenyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(3-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole ring or the phenyl rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

    Bases: Triethylamine, pyridine

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced triazole derivatives

    Substitution Products: Various substituted triazole and phenyl derivatives

Scientific Research Applications

2-[[5-(3-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.

    Industrial Chemistry: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules and materials.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular pathways.

Mechanism of Action

The mechanism of action of 2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring and the acetamidophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Acetamidophenyl Derivatives: These compounds are studied for their anti-inflammatory and analgesic effects.

    Phenylacetamide Derivatives: Known for their use in pharmaceuticals as intermediates and active ingredients.

Uniqueness

2-[[5-(3-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

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